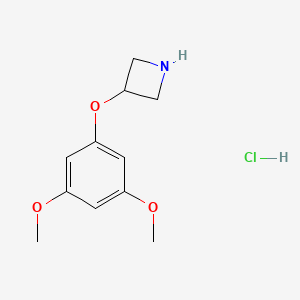

3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride

Overview

Description

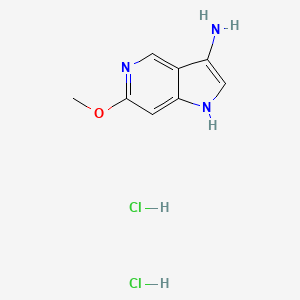

“3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride” is a chemical compound with the CAS Number: 1394042-61-5 . It has a molecular weight of 245.71 .

Molecular Structure Analysis

The molecular formula of “3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride” is C11H16ClNO3 . The InChI Code is 1S/C11H15NO3.ClH/c1-13-8-3-9 (14-2)5-10 (4-8)15-11-6-12-7-11;/h3-5,11-12H,6-7H2,1-2H3;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride” include a molecular weight of 245.71 .Scientific Research Applications

Synthesis and Reactivity

Azetidines, including compounds structurally related to 3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride, are valuable motifs in drug discovery due to their unique chemical space. Their synthesis often involves innovative methods that provide access to a variety of functionalized molecules. For instance, the rearrangement of 2-aryl-3,3-dichloroazetidines leads to the formation of compounds with potential for further chemical transformations. These azetidines are obtained through reduction and cycloaddition reactions, highlighting the versatility of azetidine derivatives in synthetic organic chemistry (Dejaegher, Mangelinckx, & de Kimpe, 2002). Similarly, azetidine-3-amines have been synthesized using a straightforward method, starting from commercially available materials, demonstrating their potential for "any-stage" functionalization in the development of pharmacologically active compounds (Wang & Duncton, 2020).

Medicinal Chemistry Applications

Azetidine derivatives have shown promise in various therapeutic areas. For example, a specific azetidine derivative, KHG26792, was reported to protect against hypoxia-induced toxicity in microglial cells by suppressing microglial activation. This suggests potential applications in treating diseases of the central nervous system (CNS) related to activated microglia (Kim et al., 2016). Another study highlighted the anti-inflammatory, analgesic, and anticonvulsant activities of novel 4,6-dimethoxy-5-(heterocycles)benzofuran derivatives, starting from naturally occurring visnagin, pointing to the broad pharmacological potential of azetidine-containing compounds (El-Sawy et al., 2014).

Antimicrobial and Antitubercular Activities

Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and screened for antimicrobial and antitubercular activities, revealing compounds with significant activity. This research indicates the usefulness of azetidine derivatives as a scaffold for developing new antimicrobial and antitubercular agents (Ilango & Arunkumar, 2011).

Antioxidant Activity

The antioxidant activity of novel Schiff bases and azetidines derived from phenyl urea derivatives has been evaluated, demonstrating moderate to significant effects compared to ascorbic acid. This underscores the potential of azetidine derivatives in oxidative stress-related therapeutic applications (Nagavolu et al., 2017).

Safety and Hazards

Future Directions

Azetidines are a fascinating class of compounds due to their unique four-membered heterocycle and the presence of a polar nitrogen atom . They have been used in various fields, including medicinal chemistry and organic synthesis . The future directions in the research and application of azetidines will likely focus on further exploring their unique reactivity and potential uses in drug discovery, polymerization, and as chiral templates .

properties

IUPAC Name |

3-(3,5-dimethoxyphenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-13-8-3-9(14-2)5-10(4-8)15-11-6-12-7-11;/h3-5,11-12H,6-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRUTMWAXKODOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OC2CNC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/structure/B1378217.png)